Lipophilicity (XLogP3) Differentiates CAS 1267704-35-7 from Des‑methyl and Des‑tert‑butyl Analogues
The presence of both a tert‑butyl group at oxazole position‑2 and a methyl group at position‑4 elevates the computed XLogP3 of the target compound to 1.9, compared with 1.0 for the des‑methyl analogue 2‑(2‑tert‑butyl‑1,3‑oxazol‑5‑yl)acetic acid (CAS 1368166‑27‑1) and −0.1 for unsubstituted oxazole‑5‑acetic acid. The ΔXLogP3 of +0.9 units relative to the closest mono‑substituted analogue corresponds to an approximately 8‑fold increase in octanol/water partition coefficient under equilibrium conditions [1].
| Evidence Dimension | Computed octanol‑water partition coefficient (XLogP3–AA) |
|---|---|
| Target Compound Data | XLogP3 = 1.9 |
| Comparator Or Baseline | 2‑(2‑tert‑butyl‑1,3‑oxazol‑5‑yl)acetic acid (CAS 1368166‑27‑1): XLogP3 = 1.0 (PubChem CID 53407076, estimated). Unsubstituted oxazole‑5‑acetic acid: XLogP3 ≈ −0.1. |
| Quantified Difference | ΔXLogP3 = +0.9 vs. mono‑tert‑butyl analogue; ΔXLogP3 = +2.0 vs. unsubstituted core. |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2025.04.14); no experimental log P data available. |
Why This Matters
Higher lipophilicity predicts stronger passive membrane permeability and deeper burial in hydrophobic protein binding sites, making this compound more suitable for cell‑based assays or in‑vivo exploratory studies where cellular penetration is required.
- [1] PubChem. 2-(2-Tert-butyl-4-methyl-1,3-oxazol-5-yl)acetic acid. CID 75532043. XLogP3-AA = 1.9. https://pubchem.ncbi.nlm.nih.gov/compound/75532043 View Source
